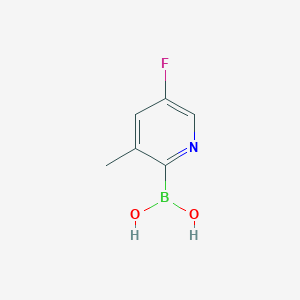
5-Fluoro-3-methylpyridine-2-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-3-methylpyridine-2-boronic acid is a chemical compound with the empirical formula C6H7BFNO2 . It is a solid substance that appears as a white to light yellow powder or crystal . This compound is used as an organic chemical synthesis intermediate .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-3-methylpyridine-2-boronic acid consists of a pyridine ring with a fluorine atom and a methyl group attached to it. The boronic acid group is also attached to the pyridine ring . The molecular weight of this compound is 154.94 .Physical And Chemical Properties Analysis
5-Fluoro-3-methylpyridine-2-boronic acid is a solid at 20°C . It is slightly soluble in methanol .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 5-Fluoro-3-methylpyridine-2-boronic acid, focusing on six unique fields:
Pharmaceutical Development
5-Fluoro-3-methylpyridine-2-boronic acid is widely used in the development of pharmaceutical compounds. Its boronic acid group allows it to act as a key intermediate in the synthesis of various drugs, particularly those targeting cancer and diabetes. The compound’s ability to form stable complexes with biological molecules makes it valuable in drug design and development .
Organic Synthesis
In organic chemistry, 5-Fluoro-3-methylpyridine-2-boronic acid is utilized as a building block for the synthesis of more complex molecules. It is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This application is crucial for creating a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials .
Material Science
This compound is also significant in material science, where it is used to create advanced materials with specific properties. For example, it can be incorporated into polymers to enhance their thermal stability and mechanical strength. These materials have applications in electronics, coatings, and high-performance materials .
Catalysis
5-Fluoro-3-methylpyridine-2-boronic acid serves as a ligand in catalytic processes. Its unique structure allows it to stabilize metal catalysts, thereby improving their efficiency and selectivity. This is particularly important in industrial processes where catalysts are used to accelerate chemical reactions and reduce energy consumption .
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for 5-Fluoro-3-methylpyridine-2-boronic acid could involve its use in the synthesis of other organic compounds. For instance, boronic acids are valuable building blocks in organic synthesis and are used in Suzuki–Miyaura coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds . Therefore, 5-Fluoro-3-methylpyridine-2-boronic acid could potentially be used in the synthesis of a variety of organic compounds.
Propriétés
IUPAC Name |
(5-fluoro-3-methylpyridin-2-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c1-4-2-5(8)3-9-6(4)7(10)11/h2-3,10-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLFKDWKISWBQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=C(C=C1C)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

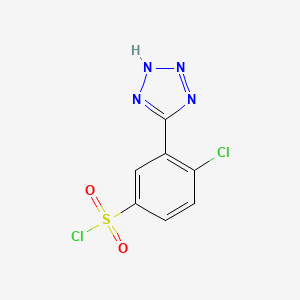
![N-(benzo[d][1,3]dioxol-5-yl)-3-(5-chloro-2-methoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2663117.png)
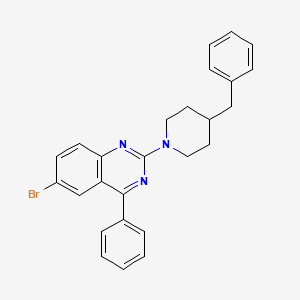
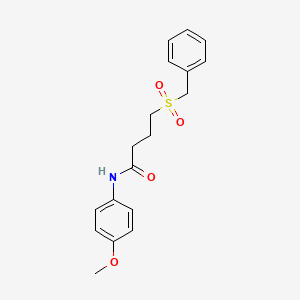
![5-[(2,5-Dimethylbenzyl)sulfanyl]-2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2663122.png)
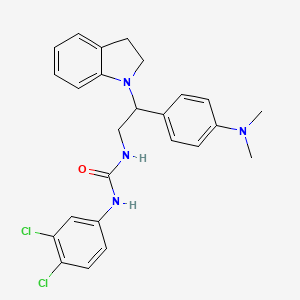

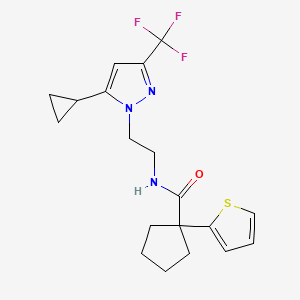

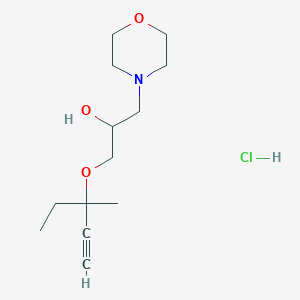


![8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2663135.png)
![4-Methyl-N-[4-(2-methyl-thiazol-4-yl)-phenyl]-3-nitro-benzenesulfonamide](/img/structure/B2663136.png)